1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a synthetic compound with the molecular formula and a molecular weight of 331.55 g/mol. This compound is classified under the category of pyrazole carboxylic acids, which are known for their diverse biological activities, including potential insecticidal and fungicidal properties. Such characteristics make them valuable in agricultural research for developing new crop protection strategies.
The synthesis of 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions that start with commercially available precursors. Common methods include:
The molecular structure of 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be represented using various chemical notation systems:
InChI=1S/C11H8BrClN2O3/c12-8-5-7(13)1-2-10(8)18-6-15-4-3-9(14-15)11(16)17/h1-5H,6H2,(H,16,17)
LHBMBVYYAHECMG-UHFFFAOYSA-N
C1=CC(=C(C=C1Cl)Br)OCN2C=CC(=N2)C(=O)O
These representations highlight the compound's complex structure, featuring a pyrazole ring fused with a carboxylic acid group and a substituted phenoxy group.
The chemical reactivity of 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be analyzed through several key reactions:
The mechanism of action for compounds like 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid generally involves interactions at the molecular level that lead to biological effects. These may include:
Data supporting these mechanisms often stem from pharmacological studies demonstrating the efficacy of pyrazole derivatives against specific biological targets .
The physical and chemical properties of 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid include:
These properties are essential for determining the compound's behavior in various applications, including its stability and reactivity under different environmental conditions .
1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4